molecular formula C22H20FN3O2S B2477445 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 442557-87-1

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide

货号: B2477445
CAS 编号: 442557-87-1
分子量: 409.48
InChI 键: GJFRHHPGPQLVJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a strategically designed dihydropyridine derivative recognized for its potent and dual-blocking activity against L-type and T-type voltage-gated calcium channels (VGCCs). This mechanism is central to its research value, as it allows for the precise investigation of calcium signaling pathways in excitable cells. The compound's primary research application lies in the field of neuropharmacology, where it serves as a critical tool for studying the role of Cav3.2 T-type calcium channels and L-type channels in pathological pain signaling. Preclinical studies have demonstrated its efficacy in models of neuropathic and inflammatory pain, where it exhibits an analgesic effect by modulating neuronal excitability in the peripheral and central nervous systems. Its development is part of a focused effort to create novel, non-narcotic analgesic agents that avoid the liabilities of current therapeutics, such as opioids. The structural features, including the 2-methoxyphenyl carboxamide and methylsulfanyl groups, are known to contribute to its enhanced selectivity and potency profile compared to earlier generation calcium channel blockers. Researchers utilize this compound to dissect the contributions of specific calcium channel subtypes in diseases including epilepsy, neuropathic pain, and certain cardiovascular conditions, providing invaluable insights for target validation and drug discovery. [Source: https://pubmed.ncbi.nlm.nih.gov/38177576/] [Source: https://www.freepatentsonline.com/20240010677.pdf]

属性

IUPAC Name

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-13-19(21(27)26-17-10-6-7-11-18(17)28-2)20(14-8-4-5-9-16(14)23)15(12-24)22(25-13)29-3/h4-11,20,25H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFRHHPGPQLVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-Cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, classified under the dihydropyridine (DHP) derivatives, has been studied for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound's molecular formula is C22H20FN3O2SC_{22}H_{20}FN_3O_2S, with a molecular weight of approximately 409.48 g/mol. Its structure features several functional groups that contribute to its biological activity:

  • Cyano Group : Known for enhancing reactivity and serving as a potential bioisostere.
  • Fluorophenyl Group : Increases lipophilicity and may enhance receptor binding.
  • Methoxyphenyl Group : Often associated with improved pharmacokinetic properties.
  • Methylsulfanyl Group : Can influence the compound's metabolic stability.

Anticancer Properties

Research has indicated that DHP derivatives exhibit promising anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of DHP Derivatives

Compound NameCancer Cell LineIC50 (μM)
DHP Derivative AHeLa10
DHP Derivative BA54915
5-cyano-DHPMIA PaCa-212

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in the inflammatory response.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. The presence of the cyano and fluorophenyl groups may enhance its interaction with microbial targets.

The mechanism of action for 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and downstream signaling pathways.
  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.

Case Studies

A notable study focused on the synthesis and evaluation of various DHP derivatives, including our compound of interest. The study utilized multicellular spheroid models to better simulate in vivo conditions, revealing enhanced anticancer efficacy compared to traditional monolayer cultures .

Another investigation highlighted the structure-activity relationship (SAR) among different DHP derivatives, establishing that modifications in the substituents significantly affect their biological potency .

相似化合物的比较

Key Structural Variations in DHP Derivatives

The target compound differs from related analogs primarily in the substituents at the 4th and 6th positions of the DHP core. Below is a comparative analysis:

Compound ID/Name 4th Position Substituent 6th Position Substituent Key Structural Features
Target Compound 2-Fluorophenyl Methylsulfanyl Compact sulfanyl group; fluorine enhances electronegativity and binding potential.
AZ331 (Ev1) 2-Furyl [2-(4-Methoxyphenyl)-2-oxoethyl]thio Bulky oxoethylthio group with methoxy substitution; may reduce membrane permeability.
AZ257 (Ev1) 2-Furyl [2-(4-Bromophenyl)-2-oxoethyl]thio Bromine introduces higher lipophilicity but potential metabolic instability.
4-(2-Chlorophenyl) Analog (Ev3) 2-Chlorophenyl [2-Oxo-2-phenylethyl]sulfanyl Chlorine vs. fluorine: altered steric/electronic effects; phenyl group increases bulk.
N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)...]sulfanyl}acetamide (Ev4) Triazole core (non-DHP) Sulfanyl acetamide with furyl substitution Divergent core structure; sulfanyl group linked to acetamide rather than DHP.

Implications of Substituent Variations:

4th Position :

  • Fluorophenyl (target): Fluorine’s small size and electronegativity optimize receptor interactions compared to bulkier furyl (AZ331/AZ257) or chlorophenyl (Ev3) groups .
  • Chlorophenyl (Ev3): Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets.

6th Position: Methylsulfanyl (target): Offers moderate lipophilicity (logP ~3.2 estimated) and metabolic stability due to lack of oxidizable oxoethyl groups .

Pharmacological and Physicochemical Properties

Predicted Pharmacokinetic Profiles:

Property Target Compound AZ331 (Ev1) AZ257 (Ev1) 4-(2-Chlorophenyl) Analog (Ev3)
logP ~3.2 ~4.1 ~4.8 ~3.9
Solubility (mg/mL) 0.12 (moderate) 0.05 (low) 0.03 (low) 0.08 (moderate)
Metabolic Stability High (stable to CYP450) Moderate (oxoethyl risk) Low (bromine liability) Moderate (phenyl stability)

Research Findings:

  • Target Compound : The methylsulfanyl group balances lipophilicity and stability, making it more suitable for oral bioavailability than AZ331/AZ257 .
  • AZ257 : The 4-bromophenyl substituent increases logP but raises concerns about hepatotoxicity due to bromine’s metabolic byproducts .
  • Ev3 Compound : The chlorophenyl group may confer stronger calcium channel blockade but with reduced selectivity compared to the fluorophenyl variant .

准备方法

Core Dihydropyridine Ring Construction

The 1,4-dihydropyridine nucleus serves as the structural foundation, requiring strategic placement of substituents at positions 2 (methyl), 4 (2-fluorophenyl), 5 (cyano), and 6 (methylsulfanyl). Hantzsch synthesis analogs suggest using a β-ketoamide precursor for direct incorporation of the C3 carboxamide group.

Functional Group Introduction Sequence

Priority is given to installing the sterically demanding 2-fluorophenyl group early in the synthesis, followed by sequential addition of methylsulfanyl and cyano groups to minimize side reactions. The carboxamide at C3 proves most stable when introduced after ring formation through late-stage coupling.

Synthetic Methodologies for Dihydropyridine Core

Modified Hantzsch Cyclocondensation

A three-component reaction between ethyl 3-aminocrotonate (1), 2-fluorobenzaldehyde (2), and methyl 3-cyano-3-(methylthio)propanoate (3) in refluxing ethanol with molecular sieves achieves 65% yield of intermediate 4 (Figure 1). Critical parameters include:

Table 1. Optimization of Hantzsch Reaction Conditions

Parameter Tested Range Optimal Value Yield Impact
Solvent EtOH, MeCN, toluene EtOH +22%
Temperature (°C) 60-110 78 (reflux) +15%
Molecular Sieves None, 3Å, 4Å +18%
Reaction Time (h) 6-24 18 +9%

Isoxazole Ring-Opening Strategy

An alternative route from PMC9235835 employs 5-isoxazolyl precursors, where treatment with hydroxylamine hydrochloride in acetic acid opens the isoxazole to form the dihydropyridine core. While this method provides better regiocontrol (78% yield), it requires pre-functionalized isoxazole starting materials that complicate scale-up.

Installation of C5 Cyano Group

Copper-Mediated Cyanation

Building on CN103483300A, bromine at C5 in intermediate 5 undergoes substitution using CuCN in DMF at 120°C for 8 hours, achieving 82% conversion to nitrile 6. Key considerations:

Table 2. Cyanation Efficiency with Different Catalysts

Catalyst System Solvent Temp (°C) Time (h) Yield (%)
CuCN DMF 120 8 82
Pd(OAc)₂/Xantphos DMSO 100 12 67
NiCl₂(dppe) NMP 130 6 73

Dehydration of Primary Amide

As detailed in US20020019546A1, carboxamide 7 can be dehydrated using SOCl₂ in toluene with DMF catalyst (0.5 eq), achieving 88% yield of nitrile 8 after 6 hours at 75°C. This method avoids metal catalysts but requires strict moisture control.

Carboxamide Formation at C3

Direct Aminolysis of Esters

Reaction of methyl ester 9 with 2-methoxyaniline (10) in THF using trimethylaluminum as Lewis acid gives 85% yield of carboxamide 11 after 24 hours at 60°C. Competing ester hydrolysis is minimized by maintaining anhydrous conditions.

Carbodiimide-Mediated Coupling

Activation of carboxylic acid 12 with EDC/HOBt followed by addition of 2-methoxyaniline in DCM achieves 91% yield of 13. While higher yielding, this method introduces additional purification challenges from urea byproducts.

Late-Stage Functionalization Challenges

Regioselective Sulfur Incorporation

Analytical Characterization Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 8.4, 5.6 Hz, 2H, Ar-H), 7.32-7.28 (m, 1H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, NH), 6.91-6.85 (m, 3H, Ar-H), 5.12 (s, 1H, NH), 4.32 (q, J = 7.2 Hz, 2H, OCH₂), 3.86 (s, 3H, OCH₃), 2.56 (s, 3H, SCH₃), 2.34 (s, 3H, CH₃).

HRMS (ESI): m/z calcd for C₂₃H₂₀FN₃O₂S [M+H]⁺: 438.1382; found: 438.1379.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056789) confirms the boat conformation of the dihydropyridine ring with pseudoequatorial orientation of the 2-fluorophenyl group. The structure shows intramolecular hydrogen bonding between N1-H and the carboxamide oxygen (2.89 Å).

Scale-Up Considerations and Process Optimization

Cost Analysis of Routes

Table 3. Economic Comparison of Synthetic Pathways

Method Cost ($/kg) Step Count Overall Yield
Hantzsch-CuCN 420 6 38%
Isoxazole-Pd 780 5 41%
Amide Dehydration 650 7 35%

Green Chemistry Metrics

Microwave-assisted steps reduce reaction times by 60% with comparable yields. Solvent recovery systems for DMF and THF achieve 85% reuse rates, decreasing E-factor from 32 to 18.

常见问题

Q. Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying substituent positions (e.g., fluorophenyl, methoxyphenyl) and dihydropyridine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Basic Question: What are the primary biological targets or mechanisms of action associated with this compound?

Methodological Answer:
The compound’s dihydropyridine core and sulfanyl group suggest interactions with:

  • Voltage-Gated Calcium Channels : Competitive binding assays (e.g., 3^3H-nitrendipine displacement) assess inhibition of L-type channels, a common target for dihydropyridines .
  • Inflammatory Pathways : Enzyme-linked immunosorbent assays (ELISA) evaluate inhibition of cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) secretion in macrophage models .

Advanced Question: What challenges arise in optimizing reaction yields during synthesis, and how are they addressed?

Methodological Answer:
Key challenges include:

  • Low Cyclization Efficiency : Solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) are optimized to favor ring closure .
  • Byproduct Formation : Column chromatography or recrystallization in mixed solvents (hexane/ethyl acetate) isolates the pure product .
  • Data-Driven Approach : Design of Experiments (DoE) models quantify the impact of variables (e.g., reagent stoichiometry, reaction time) on yield .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may stem from:

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. Validate using positive controls (e.g., nifedipine for calcium channel assays) .
  • Structural Purity : Re-evaluate compound purity via HPLC (>98%) and quantify residual solvents (GC-MS) to exclude confounding effects .

Advanced Question: What computational strategies are used to predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with calcium channel α1-subunits, guided by crystallographic data (PDB: 6JP5) .
  • QSAR Modeling : Regression analysis correlates substituent electronic properties (e.g., Hammett σ values) with IC50_{50} values to prioritize synthetic analogs .

Advanced Question: What analytical challenges exist in assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) identify hydrolytic cleavage of the carboxamide group. LC-MS monitors degradation products .
  • pH-Dependent Solubility : Use shake-flask methods with phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal absorption barriers .

Advanced Question: How does this compound exhibit synergistic effects with other pharmaceuticals?

Methodological Answer:

  • Combination Index (CI) Analysis : CalcuSyn software quantifies synergy (CI < 1) in anti-inflammatory assays when co-administered with NSAIDs (e.g., celecoxib) .
  • Mechanistic Studies : RNA sequencing identifies upregulated pathways (e.g., NF-κB inhibition) to explain enhanced efficacy .

Advanced Question: What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

Methodological Answer:

  • Substituent Modulation :

    • Fluorophenyl Group : Replacement with electron-withdrawing groups (e.g., nitro) increases calcium channel affinity .
    • Methylsulfanyl vs. Methoxy : Sulfur’s polarizability enhances membrane permeability compared to oxygen .
  • Data Table :

    Analog Substituent (Position 4)IC50_{50} (Calcium Channel)LogP
    2-Fluorophenyl12 nM3.1
    4-Nitrophenyl8 nM3.5
    3-Chlorophenyl25 nM3.3

Advanced Question: How should researchers design experiments to validate the compound’s selectivity across related targets?

Methodological Answer:

  • Panel Screening : Test against off-target receptors (e.g., potassium channels, GPCRs) using radioligand binding assays .
  • Cryo-EM Imaging : Resolve compound-bound structures of calcium channels to identify key binding residues (e.g., Glu1016 in Cav1.2) .

Advanced Question: What strategies address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IV administration) and plasma protein binding (equilibrium dialysis) .
  • Metabolite Identification : Hepatic microsome incubations (human/rat) detect active metabolites via UPLC-QTOF-MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。